1-(3-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Description
1-(3-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid is a complex organic compound that features a combination of fluorophenyl, sulfonyl, pyrazolyl, and piperidine carboxylic acid moieties
Properties
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c16-12-3-1-4-13(11-12)24(22,23)18-9-5-15(6-10-18,14(20)21)19-8-2-7-17-19/h1-4,7-8,11H,5-6,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQWGFOARLMHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and pyrazole moieties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the fluorophenyl and sulfonyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid
- 1-(3-Chlorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid
- 1-(3-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-3-carboxylic acid
Uniqueness
1-(3-Fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid is unique due to the specific positioning of the fluorophenyl and sulfonyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
